An In-depth Technical Guide to the Mechanism of Action of Sulfosuccinimidyl Myristate Sodium
An In-depth Technical Guide to the Mechanism of Action of Sulfosuccinimidyl Myristate Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfosuccinimidyl Myristate Sodium (SSM) is a chemical probe utilized in the study of fatty acid metabolism. It is a non-hydrolyzable, membrane-impermeant long-chain fatty acid analogue. Structurally, it is composed of myristic acid, a saturated 14-carbon fatty acid, linked to a sulfated N-hydroxysuccinimide (Sulfo-NHS) ester. This unique structure allows SSM to act as a potent inhibitor of fatty acid transport across the plasma membrane. Its primary application in research is to identify and characterize membrane proteins involved in the uptake of long-chain fatty acids.
Core Mechanism of Action
The mechanism of action of Sulfosuccinimidyl Myristate Sodium is centered on its ability to covalently modify specific membrane-associated proteins, thereby inhibiting the transport of long-chain fatty acids into the cell.[1][2] This action is facilitated by the highly reactive Sulfo-NHS ester group.
The key steps in the mechanism are as follows:
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Target Recognition: SSM, due to its myristate moiety, is recognized by and binds to the fatty acid binding domains of specific membrane proteins.
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Covalent Modification: The Sulfo-NHS ester of SSM then reacts with primary amine groups (e.g., from lysine (B10760008) residues) on the target protein, forming a stable amide bond. This covalent modification is effectively irreversible.
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Inhibition of Transport: The covalent attachment of SSM to the fatty acid transport protein sterically hinders the binding and/or translocation of endogenous long-chain fatty acids, leading to a significant reduction in their uptake.
The inhibition of fatty acid transport by SSM has been shown to be specific, as it does not affect the transport of other molecules like glucose or the permeation of retinoic acid.[1] Furthermore, the inhibitory effect is not a consequence of altered cell integrity or fatty acid metabolism.[1]
Molecular Targets
Experimental evidence has identified the primary molecular targets of Sulfosuccinimidyl Myristate Sodium as plasma membrane proteins involved in fatty acid transport. In isolated rat adipocytes, SSM has been shown to covalently label two specific proteins with apparent molecular weights of 85 kDa and 75 kDa.[1]
The 85-kDa protein has been identified as CD36 , also known as Fatty Acid Translocase (FAT).[2] CD36 is a multifunctional glycoprotein (B1211001) that plays a crucial role in the uptake of long-chain fatty acids in various cell types, including adipocytes, cardiomyocytes, and macrophages. The covalent modification of CD36 by SSM is a key event in its inhibitory action. A closely related compound, Sulfosuccinimidyl Oleate (B1233923) (SSO), has been shown to covalently modify the Lysine-164 residue within the fatty acid-binding domain of CD36, leading to irreversible inhibition of its function.[2][3] Given the structural and functional similarities, it is highly probable that SSM acts via a similar mechanism on CD36.
The identity of the 75-kDa protein labeled by SSM is less definitively characterized in the available literature but is also presumed to be involved in fatty acid metabolism.
Quantitative Data
The following table summarizes the available quantitative data on the inhibitory effects of Sulfosuccinimidyl Myristate Sodium and its close analogue, Sulfosuccinimidyl Oleate.
| Compound | Cell Type | Target | Effect | Concentration | Percent Inhibition | Reference |
| Sulfosuccinimidyl Myristate (SSM) | Isolated Rat Adipocytes | Fatty Acid Transport | Inhibition of [14C]stearate uptake | Not Specified | ~70% | [1] |
| Sulfosuccinimidyl Oleate (SSO) | Adipocytes | Fatty Acid Transport | Inhibition of oleate, linoleate, or stearate (B1226849) uptake | 200 µM | ~65% | [4][5] |
| Sulfosuccinimidyl Oleate (SSO) | Mitochondrial Respiratory Chain | Potent and Irreversible Inhibition | IC50 | 4 µM | 50% | [6] |
Signaling Pathways
While specific signaling pathways modulated by Sulfosuccinimidyl Myristate Sodium are not extensively detailed in the literature, inferences can be drawn from studies on the well-characterized analogue, Sulfosuccinimidyl Oleate (SSO), and its interaction with CD36. CD36 is not only a fatty acid transporter but also a signaling receptor that can initiate intracellular signaling cascades upon ligand binding.
Inhibition of CD36 by SSO has been shown to affect downstream signaling events, including:
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Intracellular Calcium Mobilization: CD36 mediates fatty acid-induced signaling to increase intracellular calcium.[2][3] By blocking the interaction of fatty acids with CD36, SSM would be expected to attenuate this calcium signaling.
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MAPK/ERK Pathway: In macrophages, CD36-mediated uptake of oxidized LDL can activate the ERK/MAPK signaling pathway.[4] Inhibition of CD36 by sulfosuccinimidyl derivatives could potentially modulate this pathway.
The following diagram illustrates the proposed mechanism of action and the potential impact on downstream signaling.
Experimental Protocols
The following are detailed methodologies for key experiments that have been used to characterize the mechanism of action of Sulfosuccinimidyl Myristate Sodium.
1. Inhibition of Fatty Acid Uptake in Isolated Adipocytes
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Objective: To determine the effect of SSM on the rate of long-chain fatty acid uptake in primary adipocytes.
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Methodology:
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Isolation of Adipocytes: Isolate primary adipocytes from rat epididymal fat pads by collagenase digestion.
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Pre-incubation with SSM: Incubate the isolated adipocytes with varying concentrations of SSM in a suitable buffer (e.g., Krebs-Ringer-HEPES with 1% bovine serum albumin) for a defined period (e.g., 30 minutes) at 37°C. A control group without SSM should be included.
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Fatty Acid Uptake Assay: Initiate the uptake assay by adding a radiolabeled long-chain fatty acid (e.g., [14C]stearate or [3H]oleate) complexed to albumin.
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Termination of Uptake: After a short incubation period (e.g., 30 seconds to 2 minutes), stop the uptake by adding a cold stop solution containing a competitive inhibitor (e.g., phloretin) and rapidly separating the cells from the medium by centrifugation through silicone oil.
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Quantification: Lyse the cells and measure the intracellular radioactivity using liquid scintillation counting.
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Data Analysis: Express the rate of fatty acid uptake as pmol/min/mg of lipid and calculate the percentage of inhibition by SSM compared to the control.
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2. Covalent Labeling of Membrane Proteins
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Objective: To identify the membrane proteins that are covalently modified by SSM.
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Methodology:
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Cell Treatment: Treat isolated adipocytes or other target cells with SSM as described above. For visualization, a radiolabeled or biotinylated version of SSM can be used.
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Membrane Protein Extraction: After treatment, wash the cells to remove unbound SSM and prepare a plasma membrane fraction by differential centrifugation or using a commercially available kit.
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Solubilization of Membrane Proteins: Solubilize the membrane proteins using a suitable detergent (e.g., Triton X-100 or RIPA buffer).
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SDS-PAGE and Autoradiography/Western Blotting: Separate the solubilized proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
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If a radiolabeled SSM was used, visualize the labeled proteins by autoradiography.
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If a biotinylated SSM was used, transfer the proteins to a nitrocellulose or PVDF membrane and detect the labeled proteins using streptavidin conjugated to an enzyme (e.g., horseradish peroxidase) for chemiluminescent detection.
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Molecular Weight Determination: Determine the apparent molecular weights of the labeled protein bands by comparison to molecular weight standards.
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The following workflow diagram illustrates the experimental procedure for identifying SSM-labeled proteins.
Sulfosuccinimidyl Myristate Sodium is a valuable tool for the investigation of fatty acid transport mechanisms. Its ability to irreversibly inhibit transport through covalent modification of key membrane proteins, most notably CD36, allows for the detailed study of their roles in cellular metabolism and signaling. The experimental protocols outlined in this guide provide a framework for researchers to further elucidate the intricate processes of fatty acid uptake and its regulation in various physiological and pathological contexts. Further research is warranted to fully characterize all the molecular targets of SSM and the complete spectrum of signaling pathways it may modulate.
References
- 1. Labeling of adipocyte membranes by sulfo-N-succinimidyl derivatives of long-chain fatty acids: inhibition of fatty acid transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulfo-N-succinimidyl Oleate (SSO) Inhibits Fatty Acid Uptake and Signaling for Intracellular Calcium via Binding CD36 Lysine 164: SSO ALSO INHIBITS OXIDIZED LOW DENSITY LIPOPROTEIN UPTAKE BY MACROPHAGES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfo-N-succinimidyl oleate (SSO) inhibits fatty acid uptake and signaling for intracellular calcium via binding CD36 lysine 164: SSO also inhibits oxidized low density lipoprotein uptake by macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Sulfosuccinimidyl oleate sodium, Fatty acid transport inhibitor (CAS 135661-44-8) | Abcam [abcam.com]
- 6. Myocardial Metabolic Abnormalities and Cardiac Dysfunction | Thoracic Key [thoracickey.com]
